molecular formula C11H14N4O3 B2812488 3-(6-Isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid CAS No. 1401319-31-0

3-(6-Isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid

Cat. No.: B2812488
CAS No.: 1401319-31-0
M. Wt: 250.258
InChI Key: XLHJVGFSFHWRHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(6-Isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid is a chemical compound belonging to the class of organic compounds known as triazolopyridazines. These compounds are characterized by the presence of a triazolo ring fused to a pyridazine ring. This particular compound features an isopropoxy group at the 6-position of the triazolo ring and a propanoic acid moiety attached to the 3-position of the same ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(6-Isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid typically involves multiple steps, starting with the construction of the triazolo[4,3-b]pyridazine core. One common approach is to start with a suitable pyridazine derivative, which undergoes cyclization reactions to form the triazolo ring. Subsequent functionalization introduces the isopropoxy group at the 6-position and the propanoic acid moiety at the 3-position.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or alcohols, in the presence of a suitable base.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form carboxylic acids or ketones.

  • Reduction: Reduction reactions can yield alcohols or amines.

  • Substitution: Substitution reactions can lead to the formation of ethers, esters, or other derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, 3-(6-Isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid may be used to study biological pathways and mechanisms. Its potential as a pharmacological tool can be explored in various assays and experiments.

Medicine: This compound has shown potential in medicinal chemistry, particularly in the development of new therapeutic agents. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be utilized in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it a valuable asset in various manufacturing processes.

Mechanism of Action

The mechanism by which 3-(6-Isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid exerts its effects depends on its molecular targets and pathways. It may interact with enzymes, receptors, or other biomolecules, leading to specific biological responses. The exact mechanism would need to be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

  • 3-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid

  • 3-(6-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid

  • 1-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxylic acid

Uniqueness: 3-(6-Isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid stands out due to its isopropoxy group, which can impart different chemical and biological properties compared to its methoxy or phenyl counterparts. This unique structural feature may influence its reactivity, solubility, and biological activity.

Properties

IUPAC Name

3-(6-propan-2-yloxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O3/c1-7(2)18-10-5-3-8-12-13-9(15(8)14-10)4-6-11(16)17/h3,5,7H,4,6H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLHJVGFSFHWRHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=NN2C(=NN=C2CCC(=O)O)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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